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Compound of Interest

Compound Name: 2-Methylnon-1-EN-8-yne

Cat. No.: B15442095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible and robust synthetic route for the preparation

of 2-Methylnon-1-en-8-yne, a valuable building block in organic synthesis. The described

multi-step synthesis employs well-established and reliable chemical transformations, providing

a clear pathway for obtaining the target molecule. This document provides detailed

experimental protocols, quantitative data summarized in tabular format, and visual

representations of the synthetic pathway to aid in practical laboratory applications.

Synthetic Strategy
The synthesis of 2-Methylnon-1-en-8-yne can be efficiently achieved through a five-step

reaction sequence commencing with the commercially available starting material, hept-6-yn-1-

ol. The strategy involves the initial protection of the terminal alkyne, followed by a series of

oxidation and carbon-carbon bond-forming reactions, and concludes with a Wittig olefination to

construct the desired 2-methyl-1-ene moiety.

Overall Synthetic Pathway

Hept-6-yn-1-ol ((Hept-6-yn-1-yl)oxy)(tert-butyl)dimethylsilane1. TBDMSCl, Imidazole, DCM 7-((tert-Butyldimethylsilyl)oxy)hept-1-ynal2. Swern Oxidation 1-((tert-Butyldimethylsilyl)oxy)oct-7-yn-2-ol3. MeMgBr, THF 1-((tert-Butyldimethylsilyl)oxy)oct-7-yn-2-one4. PCC, DCM 1-Hydroxyoct-7-yn-2-one5. TBAF, THF 2-Methylnon-1-en-8-yne6. Wittig Reaction
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Caption: Overall synthetic route to 2-Methylnon-1-en-8-yne.

Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Reaction Conditions

Step Reaction
Starting
Material

Key
Reagents

Solvent
Temperat
ure (°C)

Time (h)

1
Silyl Ether

Protection

Hept-6-yn-

1-ol

TBDMSCl,

Imidazole

Dichlorome

thane

(DCM)

Room

Temperatur

e

2

2
Swern

Oxidation

Protected

Heptynol

Oxalyl

chloride,

DMSO,

Triethylami

ne

Dichlorome

thane

(DCM)

-78 to

Room

Temperatur

e

1.5

3
Grignard

Reaction

Protected

Aldehyde

Methylmag

nesium

bromide

(MeMgBr)

Tetrahydrof

uran (THF)

0 to Room

Temperatur

e

2

4
PCC

Oxidation

Protected

Secondary

Alcohol

Pyridinium

chlorochro

mate

(PCC)

Dichlorome

thane

(DCM)

Room

Temperatur

e

3

5
Deprotectio

n

Protected

Ketone

Tetrabutyla

mmonium

fluoride

(TBAF)

Tetrahydrof

uran (THF)

Room

Temperatur

e

1

6
Wittig

Reaction

Deprotecte

d Ketone

Methyltriph

enylphosp

honium

bromide

Tetrahydrof

uran (THF)

0 to Room

Temperatur

e

4
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Table 2: Product Yields and Characteristics

Step Product
Molecular
Formula

Molecular
Weight (
g/mol )

Typical
Yield (%)

Physical
State

1

((Hept-6-yn-

1-yl)oxy)(tert-

butyl)dimethyl

silane

C₁₃H₂₆OSi 226.43 95 Colorless Oil

2

7-((tert-

Butyldimethyl

silyl)oxy)hept-

1-ynal

C₁₃H₂₄O₂Si 240.41 85 Colorless Oil

3

1-((tert-

Butyldimethyl

silyl)oxy)oct-

7-yn-2-ol

C₁₄H₂₈O₂Si 256.46 90 Colorless Oil

4

1-((tert-

Butyldimethyl

silyl)oxy)oct-

7-yn-2-one

C₁₄H₂₆O₂Si 254.44 88 Colorless Oil

5

1-

Hydroxyoct-

7-yn-2-one

C₈H₁₂O₂ 140.18 92 Colorless Oil

6
2-Methylnon-

1-en-8-yne
C₁₀H₁₆ 136.23 75

Colorless

Liquid

Experimental Protocols
Step 1: Protection of Hept-6-yn-1-ol

This step protects the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether to prevent its

reaction in subsequent steps.
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Experimental Workflow

Hept-6-yn-1-ol in DCM Add Imidazole and TBDMSCl Stir at RT Aqueous Workup Extract with DCM Dry over Na₂SO₄ Concentrate in vacuo Protected Heptynol

Click to download full resolution via product page

Caption: Workflow for the protection of Hept-6-yn-1-ol.

Procedure:

To a solution of hept-6-yn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is

added imidazole (1.5 eq).

The mixture is cooled to 0 °C, and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is

added portion-wise.

The reaction is allowed to warm to room temperature and stirred for 2 hours.

Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous

NH₄Cl solution.

The layers are separated, and the aqueous layer is extracted with DCM (3x).

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄,

filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography (e.g., 95:5 Hexane:Ethyl

Acetate) to afford ((hept-6-yn-1-yl)oxy)(tert-butyl)dimethylsilane as a colorless oil.

Step 2: Swern Oxidation to the Aldehyde

The protected alcohol is oxidized to the corresponding aldehyde using Swern oxidation, a mild

and efficient method.

Experimental Workflow
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Oxalyl Chloride in DCM at -78°C Add DMSO Stir Add Protected Heptynol Stir Add Triethylamine Warm to RT Aqueous Workup Extract with DCM Dry over Na₂SO₄ Concentrate in vacuo Protected Aldehyde
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Procedure:

A solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.5 M) is cooled to -78 °C under

an inert atmosphere.

Dimethyl sulfoxide (DMSO, 2.2 eq) is added dropwise, and the mixture is stirred for 15

minutes.

A solution of the TBDMS-protected heptynol (1.0 eq) in DCM is added dropwise, and the

reaction is stirred for 30 minutes at -78 °C.

Triethylamine (5.0 eq) is added, and the mixture is stirred for another 30 minutes at -78 °C

before being allowed to warm to room temperature.

The reaction is quenched with water, and the layers are separated.

The aqueous layer is extracted with DCM (3x).

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄,

filtered, and concentrated.

Purification by flash chromatography yields the protected aldehyde.

Step 3: Grignard Reaction with Methylmagnesium Bromide

The aldehyde undergoes a nucleophilic addition with methylmagnesium bromide to form a

secondary alcohol.

Procedure:

To a solution of the protected aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M)

at 0 °C is added methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether)
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dropwise.

The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1.5 hours.

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl

solution at 0 °C.

The mixture is extracted with ethyl acetate (3x).

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄,

filtered, and concentrated to give the protected secondary alcohol, which is often used in

the next step without further purification.

Step 4: Oxidation of the Secondary Alcohol to a Ketone

The secondary alcohol is oxidized to the corresponding ketone using pyridinium

chlorochromate (PCC).

Procedure:

To a suspension of PCC (1.5 eq) and celite in anhydrous DCM (0.5 M) is added a solution

of the protected secondary alcohol (1.0 eq) in DCM.

The mixture is stirred at room temperature for 3 hours.

The reaction mixture is filtered through a pad of silica gel, eluting with DCM.

The filtrate is concentrated under reduced pressure, and the residue is purified by flash

chromatography to afford the protected ketone.

Step 5: Deprotection of the Silyl Ether

The TBDMS protecting group is removed to unveil the primary alcohol.

Procedure:

To a solution of the protected ketone (1.0 eq) in THF (0.5 M) is added tetrabutylammonium

fluoride (TBAF, 1.2 eq, 1.0 M solution in THF).
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The reaction is stirred at room temperature for 1 hour.

The solvent is removed under reduced pressure, and the residue is purified by flash

chromatography to yield 1-hydroxyoct-7-yn-2-one.

Step 6: Wittig Reaction to form 2-Methylnon-1-en-8-yne

The final step involves a Wittig reaction to convert the ketone into the terminal alkene.

Experimental Workflow

Methyltriphenylphosphonium bromide in THF Add n-BuLi at 0°C Stir to form Ylide Add Deprotected Ketone Stir and warm to RT Aqueous Workup Extract with Pentane Dry over Na₂SO₄ Concentrate carefully 2-Methylnon-1-en-8-yne

Click to download full resolution via product page

Caption: Workflow for the Wittig Reaction.

Procedure:

Methyltriphenylphosphonium bromide (1.5 eq) is suspended in anhydrous THF (0.5 M)

under an inert atmosphere and cooled to 0 °C.

n-Butyllithium (1.4 eq, 2.5 M solution in hexanes) is added dropwise, and the resulting

orange-red solution is stirred for 1 hour at 0 °C.

A solution of 1-hydroxyoct-7-yn-2-one (1.0 eq) in THF is added dropwise at 0 °C.

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

The reaction is quenched with water and extracted with pentane (3x).

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄,

filtered, and carefully concentrated at reduced pressure to avoid loss of the volatile

product.

Purification by flash chromatography on silica gel (eluting with pentane) affords the final

product, 2-Methylnon-1-en-8-yne.
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This comprehensive guide provides a detailed and actionable strategy for the synthesis of 2-
Methylnon-1-en-8-yne. The presented protocols, data, and diagrams are intended to facilitate

the successful execution of this synthesis in a research and development setting. As with all

chemical reactions, appropriate safety precautions should be taken, and all manipulations

should be performed in a well-ventilated fume hood.

To cite this document: BenchChem. [Synthesis of 2-Methylnon-1-en-8-yne: A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15442095#synthesis-of-2-methylnon-1-en-8-yne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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